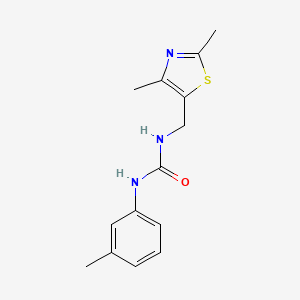
1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(m-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(m-tolyl)urea, commonly known as MTT, is a yellow tetrazolium salt that is widely used in scientific research applications. MTT is a water-soluble compound that is converted to formazan, a blue-colored product, by the action of mitochondrial dehydrogenases in living cells. This reaction is used to measure cell viability and proliferation in various cell-based assays.
Applications De Recherche Scientifique
Mechanistic Studies in Chemistry
Research has delved into the reactions of urea derivatives with various chemical compounds to understand their chemical behavior and mechanisms. For instance, urea and its derivatives react with acyloins to form imidazolin-ones, a reaction mechanism involving the formation of an oxetan ring, highlighting the complex chemistry of urea derivatives in synthesizing cyclic compounds (Butler & Hussain, 1981).
Biological Applications
Urea derivatives are investigated for their biological activities. Methylglyoxal, a reactive alpha-oxoaldehyde, forms advanced glycation end-products with urea derivatives. These compounds are studied for their roles in diabetes and neurodegenerative diseases, demonstrating the biological significance of urea derivatives in understanding disease mechanisms and potential therapeutic targets (Nemet, Varga-Defterdarović, & Turk, 2006).
Spectroscopic Characterization and Computational Study
The reactivity of newly synthesized imidazole derivatives, including urea derivatives, has been explored through spectroscopic methods and computational studies. This research contributes to understanding the electronic and reactive properties of these compounds, which is crucial for designing molecules with desired chemical properties (Hossain et al., 2018).
Nitration of Urea Derivatives
The nitration of 2-thiazolylurea derivatives has been studied, revealing the formation of compounds nitrated at specific positions. This research sheds light on the chemical modifications urea derivatives can undergo and their potential applications in designing new chemical entities with specific functionalities (Yoda et al., 1984).
Osmolyte Applications
The unique combination of urea and methylamines as osmolytes in certain marine organisms indicates the significance of urea derivatives in biological systems for environmental stress adaptation. This study provides insights into the molecular basis of osmolyte function and its implications for protein stability (Lin & Timasheff, 1994).
Anticancer Research
Urea derivatives are evaluated for their anticancer properties, with some showing promising antiproliferative effects against various cancer cell lines. This highlights the potential of urea derivatives as therapeutic agents in cancer treatment (Feng et al., 2020).
Propriétés
IUPAC Name |
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-9-5-4-6-12(7-9)17-14(18)15-8-13-10(2)16-11(3)19-13/h4-7H,8H2,1-3H3,(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRGXUSZTZSDHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2=C(N=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(m-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((2-morpholino-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2764065.png)
![3-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2764066.png)
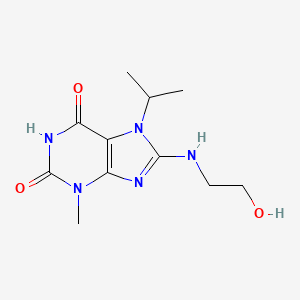
![1-(4-bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2764071.png)
![4-((4-chlorophenyl)thio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2764073.png)
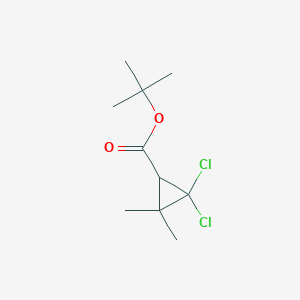
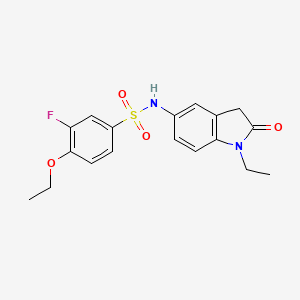
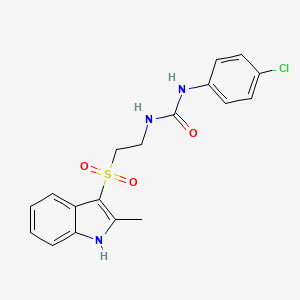

![1-(4-Fluorophenyl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone](/img/structure/B2764081.png)
![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2764082.png)

![2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2764085.png)